molecular formula C19H30N2O B6140604 2-(4-benzyl-1-cyclohexyl-2-piperazinyl)ethanol

2-(4-benzyl-1-cyclohexyl-2-piperazinyl)ethanol

Cat. No. B6140604
M. Wt: 302.5 g/mol
InChI Key: ZVALMMBRPMAOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzyl-1-cyclohexyl-2-piperazinyl)ethanol, commonly known as JB-116, is a compound that has gained significant attention in the field of pharmacology due to its potential as a therapeutic agent. This compound belongs to the class of piperazine derivatives and has been shown to exhibit various pharmacological activities.

Scientific Research Applications

JB-116 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant analgesic, anti-inflammatory, and anxiolytic activities. Additionally, it has been reported to possess antipsychotic and antidepressant properties. The compound has also been evaluated for its potential use in the treatment of neuropathic pain and as an adjunct therapy for opioid addiction.

Mechanism of Action

The exact mechanism of action of JB-116 is not fully understood. However, it has been suggested that the compound acts as a ligand for various receptors in the central nervous system, including the dopamine D2 receptor, sigma-1 receptor, and serotonin 5-HT1A receptor. The compound has also been shown to modulate the activity of voltage-gated calcium channels and inhibit the reuptake of norepinephrine and serotonin.
Biochemical and Physiological Effects:
JB-116 has been reported to exhibit various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its analgesic and antidepressant activities. The compound has also been shown to reduce the levels of pro-inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of JB-116 is its high potency and selectivity for its target receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on JB-116. One of the areas of interest is the development of novel analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, the compound's potential as a treatment for various neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety, should be further explored. Finally, the role of JB-116 in modulating immune function and its potential as an immunomodulatory agent should also be investigated.
Conclusion:
In conclusion, JB-116 is a promising compound with significant potential as a therapeutic agent. Its high potency and selectivity for its target receptors make it a valuable tool for studying various physiological and pathological processes. The compound's analgesic, anti-inflammatory, and anxiolytic activities, as well as its potential as a treatment for neurological and psychiatric disorders, make it an exciting area of research. Further studies are needed to fully understand the compound's mechanism of action and to develop novel analogs with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of JB-116 involves the reaction of 4-benzyl-1-cyclohexylpiperazine with ethylene glycol in the presence of a catalyst. The resulting product is then subjected to purification and characterization. The yield of this synthesis method is reported to be high, and the purity of the product is also satisfactory.

properties

IUPAC Name

2-(4-benzyl-1-cyclohexylpiperazin-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c22-14-11-19-16-20(15-17-7-3-1-4-8-17)12-13-21(19)18-9-5-2-6-10-18/h1,3-4,7-8,18-19,22H,2,5-6,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVALMMBRPMAOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzyl-1-cyclohexyl-2-piperazinyl)ethanol

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